molecular formula C16H15NO B8274730 3-(4-Benzyloxyphenyl)propionitrile

3-(4-Benzyloxyphenyl)propionitrile

Cat. No.: B8274730
M. Wt: 237.30 g/mol
InChI Key: ANDLBNXXIRTSSQ-UHFFFAOYSA-N
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Description

3-(4-Benzyloxyphenyl)propionitrile (C₁₆H₁₅NO₂) is a nitrile-containing aromatic compound characterized by a benzyloxy group (-OCH₂C₆H₅) attached to the para position of a phenyl ring and a propionitrile (-CH₂CH₂CN) side chain. The benzyloxy group confers electron-donating properties, which may influence reactivity and solubility compared to halogenated or ketone-functionalized analogs .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)propanenitrile

InChI

InChI=1S/C16H15NO/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,13H2

InChI Key

ANDLBNXXIRTSSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, physicochemical properties, and applications of 3-(4-Benzyloxyphenyl)propionitrile and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties/Applications References
This compound C₁₆H₁₅NO₂ 253.30 (estimated) Benzyloxy (-OCH₂C₆H₅), nitrile (-CN) Likely used in organic synthesis; electron-donating group enhances stability and lipophilicity.
3-(4-Bromophenyl)propionitrile C₉H₈BrN 210.07 Bromo (-Br), nitrile (-CN) Halogen substituent increases electrophilicity; intermediate in cross-coupling reactions.
3-(4-Chlorophenyl)-3-oxo-propionitrile C₉H₆ClNO 191.61 Chloro (-Cl), ketone (-CO), nitrile (-CN) Reactive carbonyl group enables heterocyclic synthesis (e.g., thiazolidinones).
3-(Pyridyl-2-amino)propionitrile C₈H₁₀N₄ 162.20 Pyridyl-amino group, nitrile (-CN) Intermediate for mesoionic insecticides; amino group enhances bioactivity.
3-(Benzylamino)propionitrile C₁₀H₁₂N₂ 160.22 Benzylamino (-NHCH₂C₆H₅), nitrile (-CN) Harmful by inhalation/skin contact; used in specialty chemical synthesis.

Physicochemical and Reactivity Differences

  • Electron-Donating vs. Halogen substituents (e.g., Br, Cl) increase electrophilicity, favoring reactions such as nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
  • Functional Group Diversity: The ketone group in 3-(4-Chlorophenyl)-3-oxo-propionitrile facilitates condensation reactions for heterocycle synthesis (e.g., thiazolidinones) , whereas the nitrile group in 3-(Pyridyl-2-amino)propionitrile supports cyclization into bioactive mesoionic compounds .

Pharmacological and Industrial Relevance

  • Bioactivity: 3-(Pyridyl-2-amino)propionitrile derivatives exhibit insecticidal properties, highlighting the role of nitriles in agrochemical design .
  • Safety Considerations: 3-(Benzylamino)propionitrile requires strict handling due to its toxicity (harmful by inhalation, skin contact) , suggesting similar precautions for other nitriles.

Preparation Methods

Michael Addition Strategy

An alternative route involves cyanoethylation of 4-benzyloxyphenol using acrylonitrile. This method is advantageous when the benzyl-protected phenol is readily available.

Reaction Scheme:

4-Benzyloxyphenol+AcrylonitrileBaseSolvent3-(4-Benzyloxyphenyl)propionitrile\text{4-Benzyloxyphenol} + \text{Acrylonitrile} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

Reaction Conditions

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.

  • Temperature : 80–120°C.

  • Yield : 70–75% (reported for analogous nitriles).

Table 2: Cyanoethylation Optimization

ParameterEffect on Reaction Efficiency
Base StrengthStrong bases (NaH) favor faster kinetics
Solvent PolarityPolar aprotic solvents enhance nucleophilicity
Acrylonitrile Excess1.5–2.0 equivalents minimizes oligomerization

Side Reactions and Mitigation

  • Oligomerization of Acrylonitrile : Controlled by maintaining a low monomer concentration and using inhibitors like hydroquinone.

  • Ether Cleavage : Avoided by limiting reaction temperature to <120°C.

Nitrile Formation via Carboxylic Acid Derivatives

Two-Step Synthesis from 3-[4-(Benzyloxy)phenyl]propionic Acid

For cases where the nitrile precursor is unavailable, the carboxylic acid can be converted to the nitrile:

Step 1: Acid Chloride Formation

3-[4-(Benzyloxy)phenyl]propionic acidSOCl2Acid chloride\text{3-[4-(Benzyloxy)phenyl]propionic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride}

Step 2: Ammonolysis and Dehydration

Acid chlorideNH3HeatAmideP2O5ΔThis compound\text{Acid chloride} \xrightarrow[\text{NH}3]{\text{Heat}} \text{Amide} \xrightarrow[\text{P}2\text{O}_5]{\Delta} \text{this compound}

Yield and Practical Considerations

  • Overall Yield : ~65% due to losses in intermediate steps.

  • Industrial Feasibility : Less preferred due to multi-step processing and hazardous reagents (e.g., P₂O₅).

Emerging Methods and Catalytic Innovations

Photoredox Catalysis

Recent advances in C–O bond formation utilize visible-light-mediated catalysis to attach the benzyloxy group. For example, iridium-based photocatalysts enable benzylation under milder conditions (room temperature, 12 hours) with yields comparable to traditional methods.

Biocatalytic Approaches

Enzymatic benzylation using lipases or esterases is under investigation, though yields remain low (<30%).

Critical Comparison of Methods

Table 3: Method Comparison for Industrial Synthesis

MethodAdvantagesDisadvantagesScalability
Direct BenzylationHigh yield, one-stepRequires expensive PTCExcellent
CyanoethylationUses stable precursorsModerate yield, side reactionsModerate
Acid-Derived NitrileVersatileMulti-step, low yieldPoor
PhotoredoxMild conditionsHigh catalyst costExperimental

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Benzyloxyphenyl)propionitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 4-benzyloxyphenol derivatives with acrylonitrile in the presence of a base catalyst (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF .
  • Condensation reactions : Use aromatic aldehydes with nitrile-containing intermediates, as demonstrated in the synthesis of structurally similar thiazolidinone derivatives .
  • Optimization : Adjust temperature (80–120°C), solvent polarity, and catalyst loading to improve yield. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Analytical workflow :

  • NMR : ¹H/¹³C-NMR to confirm the benzyloxy group (δ ~5.0 ppm for –OCH₂Ph) and nitrile absence of protons.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1).
  • X-ray crystallography : For unambiguous structural confirmation, as applied to related Ni(II) complexes .

Q. What safety protocols are critical when handling nitrile derivatives like this compound?

  • Safety measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • Waste disposal : Segregate nitrile-containing waste and engage certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Troubleshooting approach :

  • Theoretical calculations : Compare experimental NMR shifts with DFT-predicted values to identify misassignments, as done for thiophene-containing nitriles .
  • Isotopic labeling : Use ¹⁵N-labeled analogs to trace nitrile group interactions in complex matrices.
  • Multi-technique validation : Cross-validate using IR (C≡N stretch ~2240 cm⁻¹) and X-ray diffraction .

Q. What strategies enhance the biological activity of this compound analogs?

  • Structure-activity relationship (SAR) design :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –F, –NO₂) to the benzyloxy moiety to modulate pharmacokinetics, as seen in antimalarial lead compounds .
  • Bioisosteric replacement : Replace the nitrile with carboxyl or amide groups to improve solubility, as demonstrated in propionic acid derivatives .
  • In vitro assays : Test modified analogs against target enzymes (e.g., Bcl-xL inhibitors) using fluorescence polarization or SPR .

Q. How do reaction solvent and catalyst choice influence the stereochemical outcomes in this compound synthesis?

  • Experimental design :

  • Solvent effects : Polar solvents (e.g., acetonitrile) favor SN2 mechanisms, while non-polar solvents may stabilize intermediates in Stille couplings .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions with boronic ester intermediates .
  • Kinetic studies : Use stopped-flow techniques to monitor reaction rates and intermediate stability .

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